N-(2,5-Dihydro-1H-imidazol-4-yl)-4-methylbenzene-1-sulfonamide
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Overview
Description
N-(2,5-Dihydro-1H-imidazol-4-yl)-4-methylbenzene-1-sulfonamide is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in the development of new drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dihydro-1H-imidazol-4-yl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2,5-dihydro-1H-imidazole under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dihydro-1H-imidazol-4-yl)-4-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazolone derivatives, while nucleophilic substitution can produce a variety of sulfonamide derivatives .
Scientific Research Applications
N-(2,5-Dihydro-1H-imidazol-4-yl)-4-methylbenzene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,5-Dihydro-1H-imidazol-4-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the sulfonamide group can form hydrogen bonds with amino acid residues, further stabilizing the compound-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with an imidazole moiety.
Omeprazole: An antiulcer drug featuring an imidazole ring.
Uniqueness
N-(2,5-Dihydro-1H-imidazol-4-yl)-4-methylbenzene-1-sulfonamide is unique due to its specific combination of an imidazole ring and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications .
Properties
CAS No. |
902335-98-2 |
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Molecular Formula |
C10H13N3O2S |
Molecular Weight |
239.30 g/mol |
IUPAC Name |
N-(2,5-dihydro-1H-imidazol-4-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H13N3O2S/c1-8-2-4-9(5-3-8)16(14,15)13-10-6-11-7-12-10/h2-5,11H,6-7H2,1H3,(H,12,13) |
InChI Key |
PEIXCVGHPOMMRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NCNC2 |
Origin of Product |
United States |
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